3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
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Overview
Description
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a chemical compound belonging to the pyrazolo[3,4-b]pyrazine family This compound is characterized by its unique structure, which includes an iodine atom, a pyrazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyrazine core. One common approach is the cyclization of appropriate precursors, such as hydrazines and α-haloketones, under acidic or basic conditions. The iodination step is usually achieved using iodine or iodine-containing reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The carbonitrile group can be reduced to form amines or amides.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Iodate or iodide derivatives.
Reduction Products: Amines or amides.
Substitution Products: Alkyl or aryl derivatives.
Scientific Research Applications
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of a kinase enzyme, preventing its activity and thereby affecting cellular processes such as proliferation and differentiation.
Comparison with Similar Compounds
3-Iodo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is unique due to its specific structural features, including the presence of the iodine atom and the carbonitrile group. Similar compounds in the pyrazolo[3,4-b]pyrazine family include:
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile: Lacks the iodine atom.
3-Bromo-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile: Similar structure but with a bromine atom instead of iodine.
3-Chloro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile: Similar structure but with a chlorine atom instead of iodine.
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2IN5/c7-5-4-6(12-11-5)9-2-3(1-8)10-4/h2H,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSFOQTMYQCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1C#N)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2IN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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